Malvin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

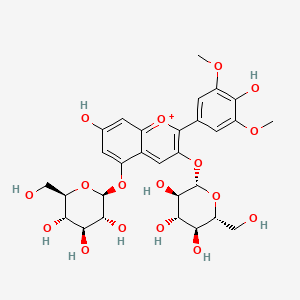

Malvin is a naturally occurring anthocyanin, specifically a diglucoside of malvidin. It is responsible for the blue-red color found in various flowers and fruits. This compound is primarily found in plants such as Malva sylvestris, Primula, and Rhododendron .

准备方法

Synthetic Routes and Reaction Conditions

Malvin can be synthesized through the glycosylation of malvidin. The process involves the reaction of malvidin with glucose in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound involves the extraction from plant sources. The extraction process includes maceration of the plant material in a solvent such as ethanol or methanol, followed by purification using chromatographic techniques .

化学反应分析

Types of Reactions

Malvin undergoes various chemical reactions, including:

Oxidation: In the presence of hydrogen peroxide, this compound is oxidized to form malvone.

Hydrolysis: Acidic hydrolysis of this compound results in the breakdown of the glycosidic bonds, releasing malvidin and glucose.

Copigmentation: This compound forms complexes with other flavonoids, enhancing the stability and color intensity of the pigments.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.

Hydrolysis: Dilute hydrochloric acid (HCl) at elevated temperatures.

Copigmentation: Flavonoids such as quercetin under neutral pH conditions.

Major Products Formed

Oxidation: Malvone

Hydrolysis: Malvidin and glucose

Copigmentation: Stable pigment complexes

科学研究应用

Malvin has a wide range of scientific research applications:

作用机制

Malvin exerts its effects through various biochemical pathways:

Antioxidant Activity: This compound scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation.

Antidiabetic Activity: It enhances insulin sensitivity and reduces blood glucose levels by modulating glucose metabolism pathways.

相似化合物的比较

Malvin is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

Malvidin: The aglycone form of this compound, responsible for the blue-red color in plants.

Cyanidin: Another anthocyanin with similar antioxidant properties but different glycosylation patterns.

Delphinidin: An anthocyanin with a different hydroxylation pattern, leading to variations in color and stability.

This compound stands out due to its stability and vibrant color, making it a valuable compound in various applications.

常见问题

Basic Research Questions

Q. What analytical techniques are most effective for characterizing Malvin’s structural and chemical properties?

Methodological Answer: this compound’s structure and behavior in solution can be analyzed using pH-dependent UV-Vis spectroscopy to track chromophore shifts and 1H NMR to identify proton environments during equilibration. For example, studies on flavylium salts like this compound reveal distinct spectral changes during pH-driven transformations, enabling quantification of equilibrium constants . Coupling these techniques with kinetic modeling (e.g., rate constants for hydration or tautomerization) provides a comprehensive profile of its stability and reactivity.

Q. How can researchers assess this compound’s stability in aqueous solutions under varying experimental conditions?

Methodological Answer: Stability studies should involve controlled pH adjustments (e.g., buffer systems) to simulate physiological or environmental conditions. Time-resolved spectroscopy or chromatography can monitor degradation products. For instance, highlights the use of multi-timescale kinetic analysis to distinguish rapid protonation from slower chalcone formation in this compound. Data should be tabulated with parameters like pH, temperature, and observed rate constants to ensure reproducibility .

Q. What experimental protocols ensure reproducible synthesis and purification of this compound for academic studies?

Methodological Answer: Follow detailed synthetic procedures with strict documentation of reaction conditions (solvent, catalysts, temperature). For purification, use HPLC or column chromatography with validated solvent systems. emphasizes including supplementary experimental details (e.g., NMR spectra, purity assays) in publications to enable replication. New compounds require full characterization (e.g., HRMS, elemental analysis), while known compounds must cite prior synthetic routes .

Advanced Research Questions

Q. What advanced computational methods are suitable for modeling this compound’s interactions in complex systems?

Q. How can researchers resolve contradictions in kinetic data for this compound’s pH-dependent transformations?

Methodological Answer: Apply systematic error analysis (e.g., Monte Carlo simulations) to quantify uncertainties in rate constants. Cross-validate findings using complementary techniques: 1H NMR for equilibrium concentrations and stopped-flow spectroscopy for rapid kinetics. demonstrates reconciling chalcone formation data by comparing kinetic models with NMR-derived equilibrium constants . Use statistical tools (ANOVA, t-tests) to assess significance of discrepancies .

Q. What strategies optimize experimental design for studying this compound’s reactivity in multi-component systems?

Methodological Answer: Employ factorial design of experiments (DoE) to isolate variables (e.g., pH, ionic strength, co-solvents). Use response surface methodology to map interactions between factors. For example, investigate this compound’s role in redox reactions by varying oxidant concentrations and monitoring intermediates via LC-MS. advises documenting sampling protocols and instrument calibration to ensure data reliability .

Q. How should researchers integrate this compound’s biological activity data with physicochemical studies for interdisciplinary applications?

Methodological Answer: Combine in vitro bioassays (e.g., enzyme inhibition assays) with physicochemical profiling (solubility, partition coefficients). For neurological studies (as noted in ), correlate this compound’s structural motifs (e.g., phenolic groups) with activity using QSAR models. Ensure ethical compliance by detailing cell line sources and animal protocols per .

Q. Data Presentation and Validation

Q. What standards should be followed when presenting this compound-related data in publications?

Methodological Answer:

- Tables : Include columns for experimental conditions (pH, temperature), observed values (rate constants, absorbance), and statistical metrics (SD, R²).

- Figures : Label axes clearly (e.g., "Time (s)" vs. "[Chalcone]"). Use error bars for triplicate measurements.

- Discussion : Compare results with prior studies (e.g., vs. synthetic analogs) and address outliers using evidence-based reasoning. mandates highlighting limitations (e.g., unobserved intermediates) and proposing follow-up studies .

属性

分子式 |

C29H35O17+ |

|---|---|

分子量 |

655.6 g/mol |

IUPAC 名称 |

(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1 |

InChI 键 |

CILLXFBAACIQNS-BTXJZROQSA-O |

SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

手性 SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

规范 SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |

同义词 |

malvidin 3,5-diglucoside malvin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。